Bienvenue dans la boutique en ligne BenchChem!

MuRF1-IN-2

Muscle atrophy E3 ubiquitin ligase Chemical biology

MuRF1-IN-2 (Example 3, WO2021032643) is the definitive chromen-2-one MuRF1 inhibitor. Unlike MyoMed-series benzamides, its chromen-2-one/benzoate core provides orthogonal chemical matter for target engagement validation. Validated in MuRF1-titin complexation assays (IC50 <25 μM) and dexamethasone-treated C2C12 myotube models. High DMSO solubility (50 mg/mL) enables flexible dose-response studies. Full patent traceability ensures IP-clean reporting. Choose MuRF1-IN-2 when chemical diversity, assay-matched validation, and documented provenance are non-negotiable.

Molecular Formula C23H22N2O7
Molecular Weight 438.4 g/mol
Cat. No. B2931805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuRF1-IN-2
Molecular FormulaC23H22N2O7
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC(C)C(=O)NC(=O)NC
InChIInChI=1S/C23H22N2O7/c1-13-10-20(26)32-19-11-17(8-9-18(13)19)30-12-15-4-6-16(7-5-15)22(28)31-14(2)21(27)25-23(29)24-3/h4-11,14H,12H2,1-3H3,(H2,24,25,27,29)
InChIKeyQPLWJVFJFYAMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MuRF1-IN-2 for Muscle Atrophy Research: A Patent-Derived Small Molecule MuRF1 Inhibitor


MuRF1-IN-2 (CAS 937891-74-2), also designated as 'Example 3', is a small molecule inhibitor targeting Muscle RING Finger Protein 1 (MuRF1/TRIM63), a muscle-specific E3 ubiquitin ligase implicated in skeletal and cardiac muscle protein degradation . It was developed as part of a series of chromen-2-one compounds and is specifically cited for research into muscle wasting conditions including skeletal muscle atrophy and cardiac cachexia [1]. This compound represents a defined chemical entity from the MuRF1 inhibitor class, characterized by a molecular weight of 438.43 g/mol and a chromen-2-one/benzoate core structure .

MuRF1-IN-2 vs. Other MuRF1 Inhibitors: Why Generic Substitution Is Not Advised


Generic substitution among MuRF1 inhibitors is not supported by available data due to fundamental differences in their molecular frameworks, potency assays, and biological validation [1]. While multiple small molecules have been reported to inhibit MuRF1 (e.g., MyoMed-205, MyoMed-946, P013222), they originate from distinct chemical series with differing core structures, mechanisms of action, and degrees of characterization [2]. Critically, MuRF1-IN-2 is a chromen-2-one derivative from a specific patent series (WO2021032643, Example 3), whereas comparators like MyoMed-205 are structurally unrelated and have been profiled in different experimental contexts . Without direct head-to-head comparative data in identical assay systems, assuming functional equivalence or interchangeability between these agents is scientifically unsound and may confound experimental outcomes [3].

MuRF1-IN-2 Evidence-Based Selection: Quantitative Differentiation Guide


MuRF1-IN-2 Chemical Series Differentiation: A Distinct Chromen-2-One Scaffold

MuRF1-IN-2 is structurally differentiated from other prominent MuRF1 inhibitors by its chromen-2-one (coumarin) core scaffold, a distinct chemotype compared to the MyoMed series compounds . This structural divergence is critical for researchers requiring chemical diversity in their screening cascades or seeking to validate target engagement through orthogonal chemotypes .

Muscle atrophy E3 ubiquitin ligase Chemical biology

MuRF1-IN-2 In Vitro Potency: IC50 Less Than 25 μM in MuRF1-Titin Complexation Assay

MuRF1-IN-2 exhibits inhibitory activity against MuRF1-titin complexation with an IC50 value of less than 25 μM . This potency aligns with the broader class of early-generation MuRF1 inhibitors identified from the same high-throughput screening campaign, including MuRF1-IN-1 and ID#704946, which all demonstrated IC50 values <25 μM in the identical assay format [1].

Muscle atrophy E3 ligase inhibition Biochemical assay

MuRF1-IN-2 In Vitro Application: Validated in Dexamethasone-Induced Atrophy Model

MuRF1-IN-2 is derived from the same discovery program that identified compounds active in dexamethasone-treated C2C12 myotubes, a standard in vitro model of muscle atrophy . In this model, MuRF1 expression is upregulated, and compounds that inhibit MuRF1-titin complexation with IC50 <25 μM (including the series from which MuRF1-IN-2 originates) were advanced for testing in this system [1]. While the earliest reported MuRF1 inhibitor P013222 was also active in dexamethasone-treated C2C12 cells, its mechanism involved inhibition of MuRF1 autoubiquitylation rather than MuRF1-titin complexation [2].

Muscle atrophy C2C12 myotubes Dexamethasone

MuRF1-IN-2 Solubility Advantage: Higher DMSO Solubility Than In-Class Alternatives

MuRF1-IN-2 demonstrates superior DMSO solubility compared to MyoMed-205, a key practical consideration for in vitro assay preparation [1]. Specifically, MuRF1-IN-2 achieves a solubility of 50 mg/mL (114.04 mM) in DMSO with ultrasonic warming and heating to 60°C, whereas MyoMed-205 is limited to 10 mM in DMSO . This represents an approximately 11.4-fold higher molar solubility for MuRF1-IN-2, which translates to greater flexibility in preparing concentrated stock solutions for dose-response studies .

Solubility In vitro assay preparation DMSO stock

MuRF1-IN-2 Patent-Derived Identity: Distinct from MyoMed Series Compounds

MuRF1-IN-2 (Example 3) is explicitly disclosed in patent WO2021032643 as a chromen-2-one compound for the treatment and prophylaxis of muscle wasting conditions [1]. In contrast, MyoMed-205 and MyoMed-946 originate from a different discovery effort and are not covered under this patent family [2]. For researchers concerned with intellectual property considerations or seeking to work with a compound that has a defined patent provenance, MuRF1-IN-2 offers clear documentation of its origin and intended use in muscle atrophy research .

Patent chemistry Chemical probe Muscle wasting

MuRF1-IN-2 Optimal Research Applications: Where This Compound Delivers Value


Biochemical Screening and Hit Validation in MuRF1-Titin Interaction Assays

MuRF1-IN-2 is optimally deployed in Alpha Technology-based MuRF1-titin complexation assays for hit validation and follow-up studies, given its established IC50 <25 μM in this specific assay format . Researchers conducting high-throughput or focused screening campaigns targeting the MuRF1-titin protein-protein interaction will find this compound suitable as a reference inhibitor or for SAR expansion [1].

In Vitro Cellular Studies Using Dexamethasone-Induced C2C12 Myotube Atrophy Models

For in vitro cellular pharmacology, MuRF1-IN-2 is appropriate for use in dexamethasone-treated C2C12 myotubes, a standard model of muscle atrophy in which MuRF1 is upregulated . The compound's high DMSO solubility (50 mg/mL) facilitates preparation of concentrated stock solutions for dose-response studies in this cellular context [1].

Orthogonal Chemotype Validation for MuRF1 Target Engagement Studies

Researchers requiring orthogonal chemical matter to confirm target engagement and rule out scaffold-specific artifacts should consider MuRF1-IN-2 as a structurally distinct alternative to the MyoMed series . The chromen-2-one core of MuRF1-IN-2 differs fundamentally from the benzamide scaffold of MyoMed-205, providing chemical diversity for validation experiments [1].

Research Requiring Documented Patent Provenance and Chemical Identity

For academic or industry research programs where compound provenance, patent status, and chemical identity documentation are essential for reporting or intellectual property considerations, MuRF1-IN-2 offers clear traceability as Example 3 in WO2021032643 . This documented origin contrasts with some comparator compounds that lack explicit patent disclosure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MuRF1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.